![molecular formula C11H11N3O3S2 B2539356 N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide CAS No. 103646-69-1](/img/structure/B2539356.png)
N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide, also known as DMNB-TA, is a chemical compound that has garnered increasing attention in scientific research due to its various potential applications in fields such as photochemistry, catalysis, and fluorescence imaging. It has a molecular formula of C11H11N3O3S2 and an average mass of 297.353 Da .
Synthesis Analysis
The synthesis of N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N‐dimethylformamide followed by cycloalkylation with 1,2‐dibromoethane affords related compounds .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing significant activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Other Potential Applications
Given the versatility of indole derivatives, our compound might also exhibit unexplored activities. Researchers should investigate its interactions with various receptors and pathways.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The specific interactions between this compound and its targets remain to be elucidated.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-inflammatory effects, which are typically mediated through the inhibition of prostaglandin biosynthesis
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
properties
IUPAC Name |
N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-13(2)10(15)6-18-11-12-8-4-3-7(14(16)17)5-9(8)19-11/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOGOIJWTYKKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
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